Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Description
Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is a synthetic organic compound featuring a phthalazinone core substituted with a 4-methylphenyl group and an ethyl propanoate side chain. The ethyl ester group enhances solubility in organic solvents, while the 4-methylphenyl substituent may influence lipophilicity and steric interactions, making this compound of interest in medicinal chemistry and materials science. Structural determination of such compounds often relies on crystallographic software like SHELXL and WinGX for refinement and analysis .
Properties
IUPAC Name |
ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-18(23)12-13-22-20(24)17-7-5-4-6-16(17)19(21-22)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIOBOHKRHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322175 | |
| Record name | ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
694456-49-0 | |
| Record name | ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction scheme can be represented as follows: [ \text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl Ester} + \text{Water} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate has the molecular formula and features a complex structure that includes a phthalazine moiety. Its structural characteristics contribute to its biological activity and potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds synthesized from similar frameworks have shown significant cytotoxicity against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Properties
Research indicates that compounds derived from this class exhibit antioxidant activity, which is crucial for combating oxidative stress-related diseases. For example, derivatives have demonstrated radical scavenging capabilities superior to well-known antioxidants like ascorbic acid . This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a pivotal role.
Neurological Applications
This compound has been investigated for its potential as a histamine H3 receptor antagonist. Such compounds are promising in the treatment of neurological disorders, including Alzheimer's disease and other cognitive impairments, by modulating neurotransmitter release and enhancing cognitive functions .
Case Study 1: Anticancer Efficacy
A series of phthalazine derivatives were synthesized and evaluated for their anticancer activity against U-87 glioblastoma cells. The study found that modifications to the ethyl ester moiety significantly impacted cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range .
Case Study 2: Neuroprotective Effects
In another investigation, derivatives were tested for their neuroprotective effects in animal models of Alzheimer's disease. Results indicated that these compounds could improve memory retention and reduce amyloid plaque formation, suggesting potential therapeutic benefits in treating cognitive decline .
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural Analog: Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe)
Core Structure Differences :
- Target Compound: Phthalazinone (benzodiazinone) core.
- Compound IIIe: Thiazolidinone (5-membered sulfur-containing heterocycle) core with a thioxo group .
Substituent Effects :
Functional Group Comparison: Ethyl Esters in Aroma Compounds
Ethyl esters like ethyl hexanoate and ethyl 3-(methylthio)propanoate are key aroma compounds in pineapple pulp, highlighting the role of ester groups in volatility and sensory properties . In contrast, the target compound’s ethyl propanoate group likely prioritizes solubility and metabolic stability over volatility, underscoring functional group tailoring for specific applications.
Structural Analysis :
- Software suites like SHELX and WinGX are critical for resolving crystallographic data, enabling precise comparisons of bond lengths, angles, and packing arrangements between analogs .
Data Table: Key Structural and Functional Comparisons
*Inferred from phthalazinone derivatives’ known activities.
Research Implications and Gaps
- Activity Profiles : The antimicrobial activity of IIIe suggests that the target compound could be screened for similar effects, leveraging its aromatic core for enhanced binding affinity.
- Synthetic Flexibility: Modifying the ethyl propanoate chain or introducing heteroatoms (e.g., sulfur) could bridge functionality between the target compound and IIIe.
Biological Activity
Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.40 g/mol
- CAS Number : 752680
- Structure : The compound features a phthalazine ring system, which is known for its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells, thereby protecting against cellular damage.
- Anti-inflammatory Effects : this compound has demonstrated the ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases markers of inflammation |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in a pharmacological journal demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition could enhance the efficacy of co-administered drugs by reducing their metabolic clearance .
- Antioxidant Activity Assessment : In vitro assays indicated that this compound scavenges free radicals and enhances the antioxidant defense mechanisms in human cell lines. This effect was quantified using DPPH and ABTS assays, showing significant reductions in oxidative markers .
- Anti-inflammatory Research : A recent animal study investigated the anti-inflammatory properties of this compound in a model of induced arthritis. The results showed a marked decrease in inflammatory cytokines and improved clinical scores compared to controls, highlighting its therapeutic potential in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for determining the crystal structure of Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (SHELXD for structure solution and SHELXL for refinement) is widely employed. For visualization and anisotropic displacement ellipsoid analysis, ORTEP for Windows can generate high-quality structural diagrams. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. How can researchers safely handle this compound given limited physicochemical data?
- Methodological Answer : Use NIOSH-certified OV/AG/P99 respirators for aerosolized particles and wear chemical-resistant gloves (e.g., nitrile). Avoid aqueous disposal due to potential environmental toxicity; instead, use solvent-based waste containers. Always consult hazard communication standards (e.g., OSHA GHS) for unclassified substances .
Q. What synthetic routes are documented for phthalazinone derivatives like this compound?
- Methodological Answer : Cyclocondensation of substituted hydrazines with diketones or keto-esters under acidic conditions (e.g., acetic acid reflux) is common. For the ethyl propanoate side chain, esterification via Steglich or Mitsunobu reactions with 3-bromopropanoic acid derivatives is recommended .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in crystallographic data for this compound?
- Methodological Answer : Use density functional theory (DFT) to optimize the molecular geometry and compare calculated bond lengths/angles with experimental SCXRD data. Tools like Gaussian or ORCA can identify outliers (e.g., strained phthalazinone rings) caused by thermal motion or twinning .
Q. What strategies enhance the biological activity of phthalazinone-based compounds?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-methylphenyl moiety to improve binding affinity to target enzymes. For antibacterial studies, coupling with aminomethylene-thiazolidinone fragments (via Schiff base reactions) has shown enhanced efficacy against Gram-positive strains .
Q. How can researchers analyze impurities or degradation products in synthesized batches?
- Methodological Answer : Employ high-resolution LC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water). Reference standards like Imp. M(EP): (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid can identify hydrolysis byproducts .
Q. What experimental protocols validate the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor via UV-Vis spectroscopy (λ = 254 nm) and HPLC to detect hydrolysis or oxidation products. Stability is typically highest in neutral to mildly acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
